4-碘-1-甲基-1H-咪唑

描述

4-Iodo-1-methylimidazole is a chemical reagent used in the synthesis of PET (positron emission tomography) tracers for imaging brain enzymes .

Synthesis Analysis

Recent advances in the synthesis of imidazoles have highlighted the regiocontrolled synthesis of substituted imidazoles . A general and efficient three-step procedure for the highly regioselective synthesis of 1-methyl-1H-imidazoles possessing electron-rich, electron-neutral, and/or electron-deficient aryl moieties at their 4- and 5-positions has been described . Base hydrolysis of imidazole carboxylate has been observed to be an efficient route for the scalable synthesis of the antithyroid drug methimazole .

Molecular Structure Analysis

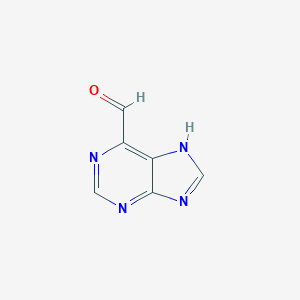

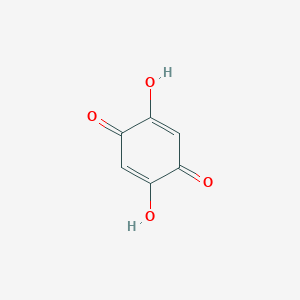

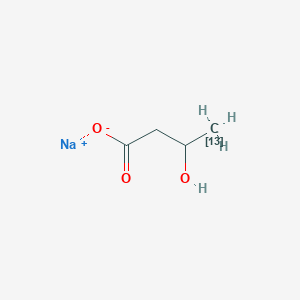

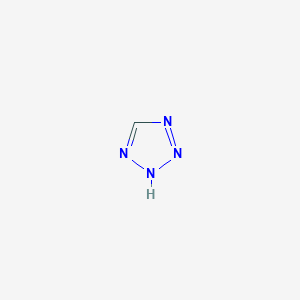

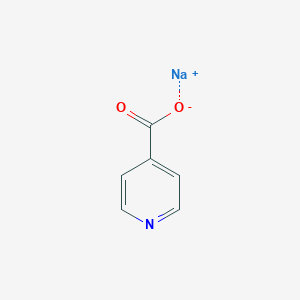

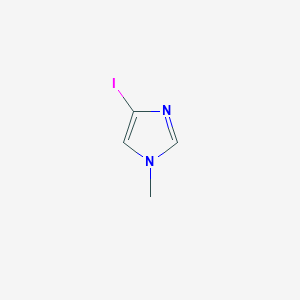

The molecular structure of 4-Iodo-1-methyl-1H-imidazole is a five-membered heterocyclic moiety that possesses three carbon, two nitrogen, four hydrogen atoms, and two double bonds .

Chemical Reactions Analysis

4-Iodo-1-methyl-1H-imidazole is involved in various chemical reactions. For instance, it has been used in the Pd-catalyzed direct arylation of 1-methyl-1H-imidazole with aryl bromides and a PdCl2 (dppf)-catalyzed, Suzuki-type, cross-coupling between 5-aryl-4-bromo-1H-imidazoles and arylboronic acids as key steps .

Physical And Chemical Properties Analysis

The molecular weight of 4-Iodo-1-methyl-1H-imidazole is 208.00 g/mol. It has a Hydrogen Bond Donor Count of 0 and a Hydrogen Bond Acceptor Count of 1. It has a Rotatable Bond Count of 0. The Exact Mass and Monoisotopic Mass of 4-Iodo-1-methyl-1H-imidazole is 207.94975 g/mol .

科学研究应用

Synthesis of PET Tracers

4-Iodo-1-methyl-1H-imidazole: is utilized in the synthesis of PET (positron emission tomography) tracers . These tracers are crucial for imaging brain enzymes and play a significant role in the diagnosis and study of neurological diseases. The compound’s ability to be labeled with radioactive isotopes makes it valuable for tracking biological processes in real-time.

Perovskite Solar Cells

In the field of renewable energy, 4-Iodo-1-methyl-1H-imidazole has been shown to dramatically improve the open-circuit voltages of perovskite solar cells . By introducing this compound into a perovskite precursor, it helps prevent defect formation in the films, leading to an increase in efficiency. This application is particularly promising for enhancing the performance of solar cells.

Organic Synthesis

This compound serves as a building block in organic synthesis, particularly in the construction of complex molecules with imidazole rings. Imidazole derivatives are known for their wide range of biological activities, and 4-Iodo-1-methyl-1H-imidazole can be a key precursor in synthesizing these derivatives .

Antimicrobial Agents

Research indicates that imidazole-containing compounds, like 4-Iodo-1-methyl-1H-imidazole , exhibit antimicrobial properties. They can be used to develop new drugs that target resistant strains of bacteria and other pathogens . This is crucial in the fight against antibiotic resistance.

作用机制

Target of Action

4-Iodo-1-methyl-1H-imidazole is a derivative of imidazole, a five-membered heterocyclic moiety that possesses three carbon, two nitrogen, four hydrogen atoms, and two double bonds . Imidazole is the basic core of some natural products such as histidine, purine, histamine, and DNA-based structures . The derivatives of imidazole show different biological activities such as antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal, and ulcerogenic activities . .

Mode of Action

It is known that imidazole derivatives can interact with their targets in various ways, leading to changes in cellular processes .

Biochemical Pathways

Imidazole derivatives are known to affect various biochemical pathways due to their broad range of biological activities .

Pharmacokinetics

It is known that imidazole is a white or colorless solid that is highly soluble in water and other polar solvents , which may influence its bioavailability.

Result of Action

4-Iodo-1-methyl-1H-imidazole has been reported to improve the open-circuit voltages of perovskite solar cells .

安全和危害

4-Iodo-1-methyl-1H-imidazole is considered hazardous. It is harmful if swallowed and causes severe skin burns and eye damage. It is recommended to avoid dust formation, breathing mist, gas or vapours, and contacting with skin and eye. Use personal protective equipment, wear chemical impermeable gloves, ensure adequate ventilation, remove all sources of ignition, evacuate personnel to safe areas, and keep people away from and upwind of spill/leak .

未来方向

属性

IUPAC Name |

4-iodo-1-methylimidazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H5IN2/c1-7-2-4(5)6-3-7/h2-3H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HUQSHNLGOKQVHA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C=C(N=C1)I | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H5IN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80378476 | |

| Record name | 4-Iodo-1-methyl-1H-imidazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80378476 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

208.00 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-Iodo-1-methyl-1H-imidazole | |

CAS RN |

71759-87-0 | |

| Record name | 4-Iodo-1-methyl-1H-imidazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80378476 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-Iodo-1-methyl-1H-imidazole | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。